molecular formula C23H25BF2N2O2 B606807 Cranad-2 CAS No. 1193447-34-5

Cranad-2

Cat. No. B606807
M. Wt: 410.2718
InChI Key: PVXQJYXODFZTBR-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .


Synthesis Analysis

Cranad-2 is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .


Molecular Structure Analysis

The molecular weight of Cranad-2 is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .


Chemical Reactions Analysis

Upon interacting with Aβ aggregates, Cranad-2 exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .


Physical And Chemical Properties Analysis

Cranad-2 is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .

Scientific Research Applications

  • Super-Resolution Imaging of Amyloid Fibrils : CRANAD-2 is effective in super-resolution imaging techniques like stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM). It binds transiently to amyloid fibers, offering resolutions of 45 - 55 nm, useful in nanoscopic imaging of amyloids both in vitro and in vivo (Torra et al., 2022).

  • Detection of Amyloid-Beta Deposits : CRANAD-2 has been used for near-infrared detection of amyloid-beta deposits, crucial in Alzheimer's disease. It undergoes fluorescence intensity increase, blue shift, and quantum yield increase upon interacting with these deposits, and is capable of differentiating between monomeric and fibrillar forms of amyloid-beta (Ran et al., 2009).

  • Optoacoustic Tomography and Fluorescence Imaging of Alzheimer's Disease : CRANAD-2 is suitable for multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging of brain amyloid-beta deposits in Alzheimer's disease mouse models. It allows specific and quantitative detection of these deposits and helps in monitoring treatments targeting amyloid-beta deposits (Ni et al., 2020).

  • Enhanced Detection with Gold Nanoparticles : Combining CRANAD-2 with gold nanorods enhances the detection of amyloid beta peptide aggregates, leveraging the surface enhancement fluorescence effect. This method improves the detection of these aggregates both in vitro and ex vivo (Jara-Guajardo et al., 2020).

  • Cyanide Sensing : CRANAD-1, a related compound to CRANAD-2, has been demonstrated as a specific sensor for cyanide ions, indicating the potential of CRANAD derivatives in detecting toxic substances (Sherin et al., 2016).

  • Monitoring Therapy in Alzheimer’s Disease : CRANAD-2, along with its analogues, has been used in near-infrared fluorescence molecular imaging to monitor therapy in animal models of Alzheimer's disease. This application is significant for drug development and treatment monitoring (Zhang et al., 2015).

Safety And Hazards

Cranad-2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .

properties

IUPAC Name

[4-[(2Z)-2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXQJYXODFZTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(OC(=C/C(=C/C=C2C=CC(=[N+](C)C)C=C2)/O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cranad-2

CAS RN

1193447-34-5
Record name 1193447-34-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
256
Citations
R Ni, A Villois, XL Dean-Ben, Z Chen, M Vaas… - Photoacoustics, 2021 - Elsevier
… intravenous CRANAD-2 … of CRANAD-2 and Aβ deposits in arcAβ mouse brain sections, thus verifying the specificity of the probe. In conclusion, we demonstrate suitability of CRANAD-2 …
Number of citations: 28 www.sciencedirect.com
C Ran, X Xu, SB Raymond, BJ Ferrara… - Journal of the …, 2009 - ACS Publications
… In summary, CRANAD-2 meets all the requirements for a NIR contrast agent for the … the progress of the disease by NIR imaging with CRANAD-2. In addition, we believe that our probe …
Number of citations: 463 pubs.acs.org
J Torra, F Viela, D Megías, B Sot… - Chemistry–A European …, 2022 - Wiley Online Library
… of CRANAD-2 for STED super-resolution imaging of amyloids. ΔN fibrils deposited on a glass coverslip were incubated with 3 μM CRANAD-2 … properties of CRANAD-2 allowed bright …
P Jara-Guajardo, P Cabrera, F Celis, M Soler… - Nanomaterials, 2020 - mdpi.com
… ex vivo by fluorescence combining the use of CRANAD-2 and gold nanorods (GNRs) by the … amyloid beta peptide aggregates with the probe CRANAD-2 and GNR-PEG-D1 observing …
Number of citations: 26 www.mdpi.com
C Hegenbarth - 2011 - Can Med Assoc
… intravenous CRANAD-2 … of CRANAD-2 and Aβ deposits in arcAβ mouse brain sections, thus verifying the specificity of the probe. In conclusion, we demonstrate suitability of CRANAD-2 …
Number of citations: 13 www.cmaj.ca
X Zhang, Y Tian, A Moore, C Ran - Journal of Nuclear Medicine, 2015 - scienceopen.com
… CRANAD-2 and -3 into BAT was also very possible. To investigate the facilitated transporting of CRANAD-2, we compared the time courses of CRANAD-2 … of CRANAD-2 is likely due to …
Number of citations: 2 www.scienceopen.com
R Ni, A Villois, XL Dean-Ben, Z Chen, M Vaas… - 2020 - europepmc.org
… intravenous CRANAD-2 … of CRANAD-2 and Aβ deposits in arcAβ mouse brain sections, thus verifying the specificity of the probe. In conclusion, we demonstrate suitability of CRANAD-2 …
Number of citations: 0 europepmc.org
C Ran, W Zhao, RD Moir, A Moore - PloS one, 2011 - journals.plos.org
… Based on these facts, we reasoned that CRANAD-5/CRANAD-2 could be a potential FRET pair for Aβ aggregates. Furthermore, the apparent binding affinity of CRANAD-5 (Kd = 10 nM) …
Number of citations: 55 journals.plos.org
R Ni, M Vaas, M Rudin, J Klohs - Photons Plus Ultrasound …, 2018 - spiedigitallibrary.org
… Here we provide novel in-vivo estimates of brain Aβ load with Aβ-binding probe CRANAD-2 and measures of brain oxygen saturation by using multi-spectral optoacoustic imaging (…
Number of citations: 3 www.spiedigitallibrary.org
P Cabrera, P Jara-Guajardo, MP Oyarzún… - … , Biology and Medicine, 2022 - Elsevier
… In this work, we show that we can enhance the fluorescent signal of CRANAD-2 and CRANAD… in vivo detection and analysis of fluorescent probes such as CRANAD-2 and CRANAD-58. …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.